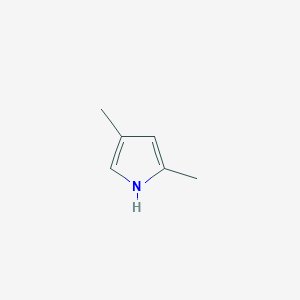

2,4-Dimethylpyrrole

概要

説明

ラパクロニウム臭化物は、急速に作用する非脱分極性アミノステロイド型神経筋遮断薬です。 従来、気管内挿管を容易にするために現代麻酔で使用されており、外科手術中の骨格筋弛緩を提供していました 。 致死的な気管支痙攣のリスクがあるため、2001年に米国市場から撤退しました .

準備方法

合成経路と反応条件: ラパクロニウム臭化物は、アミノステロイド型神経筋遮断薬のアンドロステン骨格への置換基のシクロアミノ構造を修飾することによって合成されます 。合成には、ピペリジニウム基とプロピオニルオキシ基の形成、および最終的な臭化物添加を含む複数のステップが含まれます。

工業生産方法: ラパクロニウム臭化物の工業生産には、化合物の純度と有効性を確保するために、制御された条件下での大規模合成が含まれます。 このプロセスには、汚染を防ぎ、最終製品の一貫性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: ラパクロニウム臭化物は、加水分解を受けて活性代謝物を形成します 。 その代謝には、シトクロムP450系は関与しません .

一般的な試薬と条件: 加水分解反応は通常、生理学的条件下で起こり、体内に存在する水と酵素が関与します .

科学的研究の応用

Synthesis and Derivatives

2,4-Dimethylpyrrole can be synthesized through various methods, with the Knorr pyrrole synthesis being one of the most notable. This method involves the reaction of ethyl acetoacetate with sodium nitrite in the presence of acetic acid and zinc powder to yield diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate . The compound serves as a precursor for several derivatives that have further applications.

Applications in Medicinal Chemistry

-

Fluorescent Probes :

- This compound is instrumental in synthesizing fluorescent molecules like BODIPY (Boron Dipyrromethene), which are widely used in biological imaging and sensing applications .

- Case Study: A study demonstrated the synthesis of BODIPY derivatives using this compound as a building block, showcasing its utility in developing fluorescent probes for cellular imaging.

- Tyrosine Kinase Inhibitors :

Applications in Materials Science

-

Conductive Polymers :

- The compound is used in the synthesis of conductive polymers that have potential applications in electronic devices and sensors.

- Case Study: Research has indicated that polymers derived from this compound exhibit enhanced electrical conductivity and stability compared to traditional materials.

-

Dyes and Pigments :

- Due to its chromophoric properties, this compound is utilized in creating dyes and pigments for various industrial applications.

Data Table: Summary of Applications

作用機序

ラパクロニウム臭化物は、ムスカリン性アセチルコリン受容体M2を拮抗することによって、非脱分極性神経筋遮断薬として作用します 。これにより、筋肉の刺激が阻止され、筋肉弛緩が起こります。 この化合物は受容体に結合し、アセチルコリンの作用を阻害し、筋肉収縮を阻止します .

類似化合物との比較

類似化合物:

- ロクロニウム臭化物

- ベクロニウム臭化物

- パンクロニウム臭化物

独自性: ラパクロニウム臭化物は、その急速な発現と短〜中間の作用期間が特徴です 。 他の神経筋遮断薬とは異なり、スクシニルコリンによって生成されるものと同様の、急速な気管内挿管条件を提供しますが、関連する脱分極効果はありません .

生物活性

2,4-Dimethylpyrrole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves various methods, including cyclization reactions of appropriate precursors. One common approach is the reaction of 1,3-dicarbonyl compounds with primary amines in the presence of acid catalysts. This method yields high purity and yield of the desired pyrrole derivative.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized novel pyrrole derivatives and evaluated their antibacterial activity against various strains. The results indicated that several derivatives exhibited significant antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 100 µg/mL, with some compounds showing particularly potent activity against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5k | 0.8 | Antibacterial |

| 5f | 10 | Antitubercular |

| 5n | 25 | Antibacterial |

2.2 Antioxidant Properties

Pyrroles, including this compound, have been investigated for their potential as biomarkers for oxidative stress disorders. Elevated levels of pyrroles in urine have been associated with psychiatric disorders such as schizophrenia. The mechanism involves the reaction of pyrroles with specific reagents to indicate oxidative stress levels .

3. Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound derivatives with biological targets. For example, studies demonstrated that certain derivatives bind effectively to dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes, suggesting a potential mechanism for their antibacterial action .

4.1 Pyrroles as Biomarkers

A notable case study explored the use of pyrroles as biomarkers for oxidative stress in patients diagnosed with schizophrenia. The study found a significant correlation between urinary pyrrole concentrations and clinical symptoms, indicating that monitoring these levels could aid in diagnosis and treatment strategies .

4.2 Analgesic Activity

Another research effort focused on synthesizing bioconjugates involving pyrrole moieties for analgesic applications. The study revealed that while free pyrrole acids exhibited strong analgesic activity, their stability was a concern. Hybrid molecules combining peptides and pyrroles showed improved hydrolytic stability while retaining significant analgesic effects .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing antibacterial, antioxidant, and potential therapeutic properties. Ongoing research continues to reveal its significance in medicinal chemistry and its applications in treating various diseases.

特性

IUPAC Name |

2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMQGGZCLEMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211551 | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-82-1 | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2,4-dimethyl-1H-pyrrole moiety contribute to the biological activity of compounds like Sunitinib?

A1: Research suggests that the 2,4-dimethyl-1H-pyrrole moiety, often found in conjunction with an indolin-2-one core, plays a vital role in binding to the active site of tyrosine kinases. [, ] Specifically, these moieties likely engage in crucial interactions with amino acid residues within the ATP-binding pocket, leading to kinase inhibition. []

Q2: What is the impact of halogenation on the 5-position of the indolin-2-one ring in compounds containing the 2,4-dimethyl-1H-pyrrole scaffold?

A2: Studies investigating derivatives with a 5-bromo-7-azaindolin-2-one core, alongside the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent antitumor activity. [] This suggests that halogenation at the 5-position can significantly enhance the compound's potency, potentially through influencing binding affinity or pharmacokinetic properties. []

Q3: Can modifications to the carboxamide side chain of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives alter their activity?

A3: Yes, modifying the carboxamide side chain with various basic and weakly basic groups has been shown to impact both antitumor properties and pharmaceutical properties like solubility and protein binding. [] For example, introducing a 2-diethylaminoethyl group led to the development of Sunitinib, highlighting the importance of side chain optimization. []

Q4: What is known about the metabolism of drugs containing the 2,4-dimethyl-1H-pyrrole moiety?

A4: Studies on (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) revealed that it undergoes hepatic oxidation, primarily mediated by CYP1A1 and CYP1A2 enzymes, leading to the formation of hydroxyindolinone metabolites. [] Interestingly, TSU-68 exhibited autoinductive properties, increasing its own metabolism upon repeated administration. [, ]

Q5: Does the presence of the 2,4-dimethyl-1H-pyrrole group influence the bioavailability of these drugs?

A5: While the research doesn't directly address the specific impact of the 2,4-dimethyl-1H-pyrrole group on bioavailability, modifications to the carboxamide side chain have been shown to significantly influence this property. [] This suggests that optimizing the overall molecular structure, including this moiety, can be crucial for achieving desirable pharmacokinetic profiles.

Q6: What evidence supports the anticancer activity of compounds incorporating the 2,4-dimethyl-1H-pyrrole scaffold?

A6: In vitro studies demonstrated the ability of 5-bromo-7-azaindolin-2-one derivatives, containing the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, to inhibit the growth of various cancer cell lines, including HepG2, A549, and Skov-3. [] Some derivatives exhibited superior potency compared to the known tyrosine kinase inhibitor Sunitinib. []

Q7: Has the in vivo efficacy of these compounds been evaluated?

A7: Yes, TSU-68 effectively inhibited liver metastasis in a mouse model of colon cancer. [] Notably, the compound demonstrated an ability to modulate the tumor microenvironment, suggesting an additional mechanism for its anticancer activity. []

Q8: What analytical techniques are commonly employed for characterizing compounds containing the 2,4-dimethyl-1H-pyrrole moiety?

A8: Researchers rely on a combination of spectroscopic techniques for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] Additionally, X-ray diffraction studies have been instrumental in elucidating the crystal structures of these compounds and their salts, providing valuable insights into their solid-state properties. [, , , ]

Q9: Have any specific analytical methods been developed to quantify these compounds in biological matrices?

A9: Yes, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the specific and sensitive quantification of Sunitinib in serum. [] This method overcomes challenges associated with light-induced isomerization of the drug, allowing for accurate measurement of its pharmacokinetic profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。